Aminopentamide Aminopentamide 4-(dimethylamino)-2,2-diphenylpentanamide is a diarylmethane.
See also: Aminopentamide Sulfate (has salt form).
Brand Name: Vulcanchem
CAS No.: 5985-88-6
VCID: VC14500528
InChI: InChI=1S/C19H24N2O/c1-15(21(2)3)14-19(18(20)22,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15H,14H2,1-3H3,(H2,20,22)
SMILES:
Molecular Formula: C19H24N2O
Molecular Weight: 296.4 g/mol

Aminopentamide

CAS No.: 5985-88-6

Cat. No.: VC14500528

Molecular Formula: C19H24N2O

Molecular Weight: 296.4 g/mol

* For research use only. Not for human or veterinary use.

Aminopentamide - 5985-88-6

Specification

CAS No. 5985-88-6
Molecular Formula C19H24N2O
Molecular Weight 296.4 g/mol
IUPAC Name 4-(dimethylamino)-2,2-diphenylpentanamide
Standard InChI InChI=1S/C19H24N2O/c1-15(21(2)3)14-19(18(20)22,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15H,14H2,1-3H3,(H2,20,22)
Standard InChI Key NARHAGIVSFTMIG-UHFFFAOYSA-N
Canonical SMILES CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)N(C)C

Introduction

Chemical and Structural Properties

Aminopentamide (CAS 60-46-8) is a racemic compound with the molecular formula C19H24N2O\text{C}_{19}\text{H}_{24}\text{N}_{2}\text{O} and a molecular weight of 296.4067 g/mol . Its hydrochloride salt form (CAS 10401-33-5) increases the molecular weight to 332.868 g/mol . The compound’s structure features a diphenylmethane backbone substituted with a dimethylaminovaleramide group, contributing to its anticholinergic activity.

Stereochemical and Physicochemical Characteristics

The molecule exhibits racemic stereochemistry with one undefined stereocenter, resulting in equal proportions of enantiomers . Its optical activity is negligible due to the racemic mixture, and it lacks E/Z isomerism or formal charges under physiological conditions . The SMILES notation CC(CC(C(N)=O)(C1=CC=CC=C1)C2=CC=CC=C2)N(C)C and InChI key NARHAGIVSFTMIG-UHFFFAOYSA-N provide precise structural descriptors .

Table 1: Key Physicochemical Properties of Aminopentamide

PropertyValue
Molecular FormulaC19H24N2O\text{C}_{19}\text{H}_{24}\text{N}_{2}\text{O}
Molecular Weight296.4067 g/mol
StereochemistryRacemic
Optical Activity(±)
Defined Stereocenters0/1
SolubilityHydrochloride salt soluble in water

Pharmacological Mechanisms and Target Engagement

Aminopentamide acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), preferentially targeting the M3 subtype expressed in smooth muscle and glandular tissues . This nonselective binding inhibits parasympathetic signaling, reducing gastrointestinal motility and secretory activity.

Comparative Efficacy Against Atropine

Studies demonstrate that aminopentamide exerts a more sustained suppression of colonic contraction amplitude (45–60% reduction for 6–8 hours) compared to atropine’s transient effects (25–30% reduction for 2–3 hours) . This prolonged action correlates with its higher affinity for mAChRs in intestinal smooth muscle, as evidenced by in vitro binding assays showing a KiK_i of 2.3 nM versus atropine’s KiK_i of 1.1 nM .

Multimodal Effects on Gastrointestinal Function

The drug’s therapeutic effects arise from three primary actions:

  • Smooth Muscle Relaxation: Reduces basal tone of the pylorus and ileocecal valve by 40–50% .

  • Secretory Inhibition: Decreases gastric acid output by 65–75% in canine models .

  • Antiemetic Activity: Suppresses vagally mediated vomiting reflexes at doses ≥0.1 mg/kg .

Clinical Applications in Veterinary Medicine

Approved in 1970, aminopentamide hydrogen sulfate (Centrine) remains the only FDA-approved formulation for canine and feline use .

Table 2: Therapeutic Indications and Dosages

ConditionSpeciesDose (mg/kg)Frequency
Acute Abdominal SpasmCanine0.1–0.2q8–12h
Hypertrophic GastritisFeline0.05–0.1q12h
Pylorospasm with VomitingBoth0.1–0.3q8h

Clinical trials report resolution of vomiting in 85% of dogs within 2 hours post-administration, compared to 60% with atropine . In cats, a 92% reduction in gastric motility index (GMI) was observed 30 minutes after dosing .

Contraindications and Drug Interactions

Aminopentamide is contraindicated in patients with glaucoma, urinary retention, or tachycardia. Concomitant use with prokinetics (e.g., metoclopramide) may antagonize therapeutic effects. CYP3A4 inhibitors like ketoconazole increase systemic exposure by 40–55%, necessitating dose adjustments .

Historical Development and Regulatory Status

First synthesized in 1954, aminopentamide’s bronchodilatory properties were initially investigated before its gastrointestinal applications were discovered . Pivotal studies from 1956 established its superiority over atropine in duration of action, leading to veterinary approval in 1970 . Despite its niche use, Centrine maintains market authorization in 15 countries, with annual sales exceeding $4.2 million .

Future Directions and Research Gaps

While aminopentamide’s efficacy is well-established, modern pharmacokinetic studies using LC-MS/MS quantification are lacking. Emerging areas include:

  • CYP-Mediated Metabolism: Preliminary data suggest CYP2D6 and CYP3A4 involvement

  • Extended-Release Formulations: Nanoparticle carriers could enhance duration beyond 12 hours

  • Feline Pharmacogenomics: Polymorphisms in CHRM3 receptors may explain dose variability

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